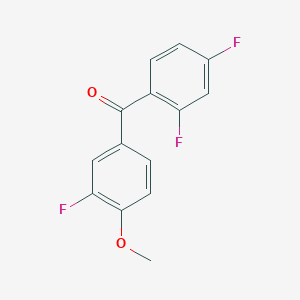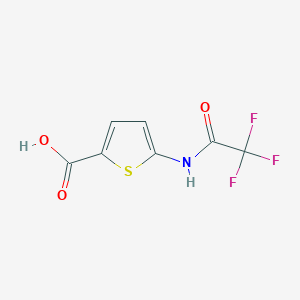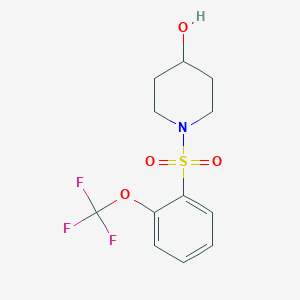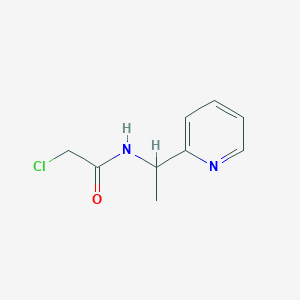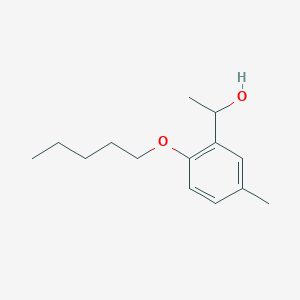
1-(5-Methyl-2-(pentyloxy)phenyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Methyl-2-(pentyloxy)phenyl)ethanol is an organic compound with the molecular formula C14H22O2 It is a derivative of phenol, where the hydroxyl group is substituted with a pentyloxy group and a methyl group, and the phenyl ring is further substituted with an ethanol group
准备方法
Synthetic Routes and Reaction Conditions
1-(5-Methyl-2-(pentyloxy)phenyl)ethanol can be synthesized through several synthetic routes. One common method involves the alkylation of 5-methyl-2-hydroxybenzaldehyde with pentyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then reduced using a reducing agent like sodium borohydride to yield this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The use of catalysts and advanced purification techniques can further improve the quality and purity of the final product.
化学反应分析
Types of Reactions
1-(5-Methyl-2-(pentyloxy)phenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The pentyloxy group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: 1-(5-Methyl-2-(pentyloxy)phenyl)ethanone or 1-(5-Methyl-2-(pentyloxy)phenyl)ethanal.
Reduction: 1-(5-Methyl-2-(pentyloxy)phenyl)ethane.
Substitution: Various substituted derivatives depending on the substituent used.
科学研究应用
1-(5-Methyl-2-(pentyloxy)phenyl)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(5-Methyl-2-(pentyloxy)phenyl)ethanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The pentyloxy and methyl groups can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments.
相似化合物的比较
Similar Compounds
1-(5-Methyl-2-(methoxy)phenyl)ethanol: Similar structure but with a methoxy group instead of a pentyloxy group.
1-(5-Methyl-2-(ethoxy)phenyl)ethanol: Similar structure but with an ethoxy group instead of a pentyloxy group.
1-(5-Methyl-2-(butoxy)phenyl)ethanol: Similar structure but with a butoxy group instead of a pentyloxy group.
Uniqueness
1-(5-Methyl-2-(pentyloxy)phenyl)ethanol is unique due to the presence of the pentyloxy group, which imparts distinct physical and chemical properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
属性
IUPAC Name |
1-(5-methyl-2-pentoxyphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O2/c1-4-5-6-9-16-14-8-7-11(2)10-13(14)12(3)15/h7-8,10,12,15H,4-6,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USKLPPLRQJLRRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C)C(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(Oxan-4-yl)methoxy]propan-1-ol](/img/structure/B7879261.png)
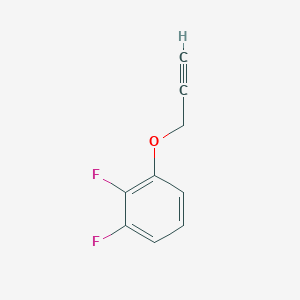
![3-[(2,3-Difluorophenoxy)methyl]piperidine](/img/structure/B7879264.png)
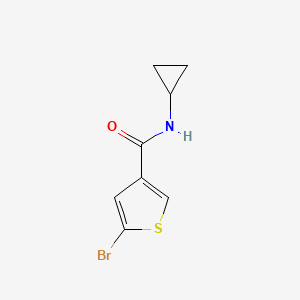
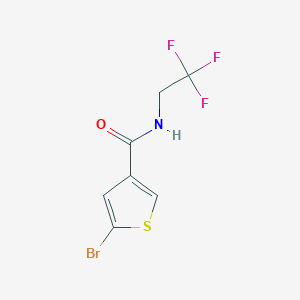
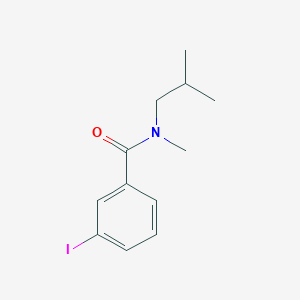
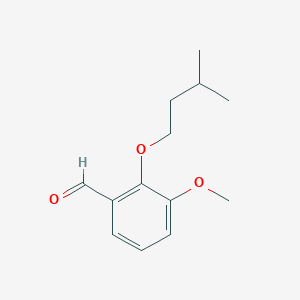
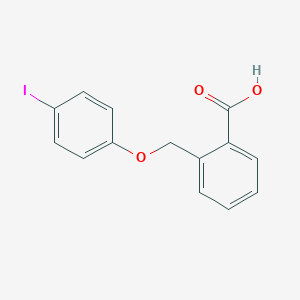
![2-[(4-Formylphenoxy)methyl]benzoic acid](/img/structure/B7879298.png)
